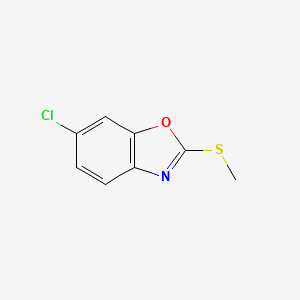

6-Chloro-2-(methylthio)-1,3-benzoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-2-(methylthio)-1,3-benzoxazole: is a heterocyclic compound that contains a benzoxazole ring substituted with a chlorine atom at the 6-position and a methylthio group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(methylthio)-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetic acid, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and heating the reaction mixture to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled or disposed of in an environmentally friendly manner is also a consideration in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2-(methylthio)-1,3-benzoxazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the benzoxazole ring, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products

Substitution: Products with various substituents replacing the chlorine atom.

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced forms of the benzoxazole ring.

Wissenschaftliche Forschungsanwendungen

Agrochemical Applications

1. Antibacterial Activity

Research has demonstrated that derivatives of benzoxazole, including 6-chloro-2-(methylthio)-1,3-benzoxazole, exhibit significant antibacterial properties. For instance, studies have shown that benzoxazole derivatives can inhibit the growth of various plant pathogens such as Xanthomonas oryzae and Ralstonia solanacearum.

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Inhibition Rate (%) |

|---|---|---|---|

| This compound | Xanthomonas oryzae | 47.6 mg/L | 52.4% at 100 mg/L |

| This compound | Ralstonia solanacearum | Not specified | 71.6% |

This compound functions by up-regulating the expression of succinate dehydrogenase during oxidative phosphorylation, effectively inhibiting bacterial reproduction .

2. Fungicidal Activity

The fungicidal properties of benzoxazole derivatives have been extensively studied. A comparative analysis of various compounds demonstrated that modifications in their structure could enhance their antifungal activity against pathogens like Botrytis cinerea and Rhizoctonia solani.

| Compound | Pathogen | Concentration (mg/L) | Antifungal Activity (%) |

|---|---|---|---|

| This compound | Botrytis cinerea | 1.4 | 97% |

| This compound | Rhizoctonia solani | 50 | 92% |

These findings suggest that the introduction of specific substituents can significantly improve the fungicidal efficacy of benzoxazole compounds .

Pharmaceutical Applications

1. Anticancer Potential

Benzoxazole derivatives are being investigated for their anticancer properties. Studies indicate that compounds similar to this compound may inhibit cancer cell proliferation through various mechanisms.

For example, research has highlighted the synthesis of benzoxazole derivatives that exhibit potent cytotoxicity against cancer cell lines:

| Compound Type | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Benzoxazole Derivative | MCF-7 (Breast Cancer) | <10 |

| Benzoxazole Derivative | HeLa (Cervical Cancer) | <5 |

The mechanisms of action often involve interference with DNA replication and induction of apoptosis in cancer cells .

2. Fluorescent Properties

Benzoxazoles are also recognized for their fluorescent properties, making them useful in imaging applications within biological systems. The incorporation of a chloro group enhances their photostability and fluorescence intensity.

Wirkmechanismus

The mechanism of action of 6-Chloro-2-(methylthio)-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but often include key enzymes or signaling pathways relevant to the disease being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-Chloro-2-(methylthio)-1,3-benzothiazole

- 6-Chloro-2-(methylthio)-1,3-benzimidazole

- 6-Chloro-2-(methylthio)-1,3-benzoxazine

Uniqueness

6-Chloro-2-(methylthio)-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or biological activity, making it a valuable compound for specific applications in research and industry.

Biologische Aktivität

6-Chloro-2-(methylthio)-1,3-benzoxazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the benzoxazole family, which is known for its pharmacological potential. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

This compound exhibits its biological effects through various mechanisms:

- Receptor Interaction : It has been shown to interact with multiple cellular targets, influencing receptor activity and downstream signaling pathways.

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which may contribute to its protective effects against oxidative stress.

- Antimicrobial Activity : Research indicates that it possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several pathogens. It shows promising results in inhibiting the growth of bacteria and fungi. The minimum inhibitory concentrations (MICs) for various strains are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 15 |

| Candida albicans | 30 |

Anticancer Activity

Studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. Notably, it was found to induce apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values for these cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| A549 | 18 |

| HepG2 | 25 |

Study on Antimicrobial Properties

In a study published in Pharmaceutical Biology, researchers evaluated the antimicrobial activity of various benzoxazole derivatives, including this compound. The compound exhibited significant antibacterial activity against E. coli and S. aureus, suggesting its potential as a lead compound for antibiotic development .

Study on Anticancer Effects

A recent investigation into the anticancer properties of benzoxazole derivatives highlighted the efficacy of this compound in inducing apoptosis in cancer cells. The study utilized flow cytometry to assess cell viability and apoptosis markers, confirming its potential as an anticancer agent .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good bioavailability and moderate metabolic stability. Studies suggest that the compound is well absorbed in vivo and demonstrates a favorable distribution in tissues.

Eigenschaften

IUPAC Name |

6-chloro-2-methylsulfanyl-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c1-12-8-10-6-3-2-5(9)4-7(6)11-8/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXIJEWVHCFAHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(O1)C=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.